molecular formula C5H13BrN2O B14791552 2-Amino-3-methylbutanamide;hydrobromide

2-Amino-3-methylbutanamide;hydrobromide

Cat. No.: B14791552
M. Wt: 197.07 g/mol
InChI Key: XLKXVRIZKXQGGR-UHFFFAOYSA-N
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Description

2-Amino-3-methylbutanamide;hydrobromide, also known as (S)-2-amino-3-methylbutanamide hydrobromide, is a chemical compound with the molecular formula C5H13BrN2O and a molecular weight of 197.07 g/mol . It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-3-methylbutanamide;hydrobromide typically involves the reaction of valine with hydrobromic acid. The process can be summarized as follows:

    Starting Material: L-Valine

    Reagent: Hydrobromic acid

    Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically between 0°C to 5°C, to ensure the formation of the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylbutanamide;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

2-Amino-3-methylbutanamide;hydrobromide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of amino acid metabolism and protein synthesis.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylbutanamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic pathways, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylbutanoic acid: A related compound with similar structural features but different functional groups.

    2-Amino-3-methylbutanamide: The non-hydrobromide form of the compound.

    Valine: The parent amino acid from which 2-Amino-3-methylbutanamide;hydrobromide is derived.

Uniqueness

This compound is unique due to its specific hydrobromide salt form, which imparts distinct physicochemical properties. This form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

2-amino-3-methylbutanamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.BrH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKXVRIZKXQGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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